

# Analytical Methods for the Quantification of 6-Methyl-1H-indazol-4-ol

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## Compound of Interest

Compound Name: 6-Methyl-1H-indazol-4-ol

Cat. No.: B1530896

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## Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of **6-Methyl-1H-indazol-4-ol**, a heterocyclic compound of interest in medicinal chemistry. Two robust analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and formulation analysis, and a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as human plasma. The causality behind experimental choices, detailed step-by-step protocols, and method validation parameters guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines are discussed to ensure scientific integrity and trustworthiness.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Introduction and Physicochemical Profile

**6-Methyl-1H-indazol-4-ol** (CAS No: 705927-36-2) is a substituted indazole derivative. The indazole scaffold is a key pharmacophore in numerous compounds under investigation for various therapeutic applications, including oncology.[\[4\]](#) Accurate and reliable quantification of this molecule is paramount for drug discovery and development processes, including pharmacokinetic studies, formulation development, and quality control.

The selection of an appropriate analytical method is dictated by the analyte's physicochemical properties and the intended application.

Table 1: Physicochemical Properties of **6-Methyl-1H-indazol-4-ol**

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	[5]
Molecular Weight	148.16 g/mol	[6]
CAS Number	705927-36-2	[5]
Appearance	Light brown to brown solid (predicted)	[7]
LogP (predicted)	~1.8 - 2.0	[6][8]

The molecule's aromatic nature and moderate lipophilicity (LogP) make it an ideal candidate for reversed-phase chromatography.

## Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate quantification of **6-Methyl-1H-indazol-4-ol** in bulk substance or simple formulations, where analyte concentrations are relatively high and the matrix is clean.

### Principle of HPLC-UV

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. The UV detector measures the absorbance of the analyte at a specific wavelength as it passes through the detector cell, and the resulting peak area is proportional to its concentration.

### Experimental Protocol: HPLC-UV

#### Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Analytical balance, volumetric flasks, and pipettes.
- HPLC-grade acetonitrile, methanol, and water.
- Potassium phosphate monobasic ( $\text{KH}_2\text{PO}_4$ ) and phosphoric acid.

Chromatographic Conditions: The conditions provided are a robust starting point and may require optimization based on the specific instrumentation and column used.

Table 2: HPLC-UV Method Parameters

Parameter	Recommended Condition	Rationale
Column	Reversed-phase C18 (4.6 x 150 mm, 5 µm)	Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase	Isocratic: 60% Methanol, 40% 25mM KH <sub>2</sub> PO <sub>4</sub> buffer (pH 3.2)	A common mobile phase for imidazole and indazole derivatives, offering good peak shape and resolution.[9][10] The acidic pH ensures the hydroxyl group is protonated, leading to consistent retention.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[9]
Column Temp.	30 °C	Enhances reproducibility of retention times by controlling viscosity and separation kinetics.
Injection Vol.	10 µL	A typical volume to avoid column overloading while ensuring adequate signal.
Detection	UV at 220 nm	Indazole derivatives typically exhibit strong absorbance in the lower UV range. A full UV scan (200-400 nm) is recommended during method development to determine the optimal wavelength.

#### Preparation of Solutions:

- Mobile Phase: Dissolve 3.4 g of KH<sub>2</sub>PO<sub>4</sub> in 1 L of HPLC-grade water. Adjust the pH to 3.2 using phosphoric acid. Filter through a 0.45 µm membrane filter.
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **6-Methyl-1H-indazol-4-ol** reference standard and dissolve in 10 mL of methanol in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

#### Quantification Workflow:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared calibration standards in ascending order of concentration.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Inject the prepared unknown samples.
- Determine the concentration of **6-Methyl-1H-indazol-4-ol** in the samples by interpolating their peak areas on the calibration curve.[\[9\]](#)

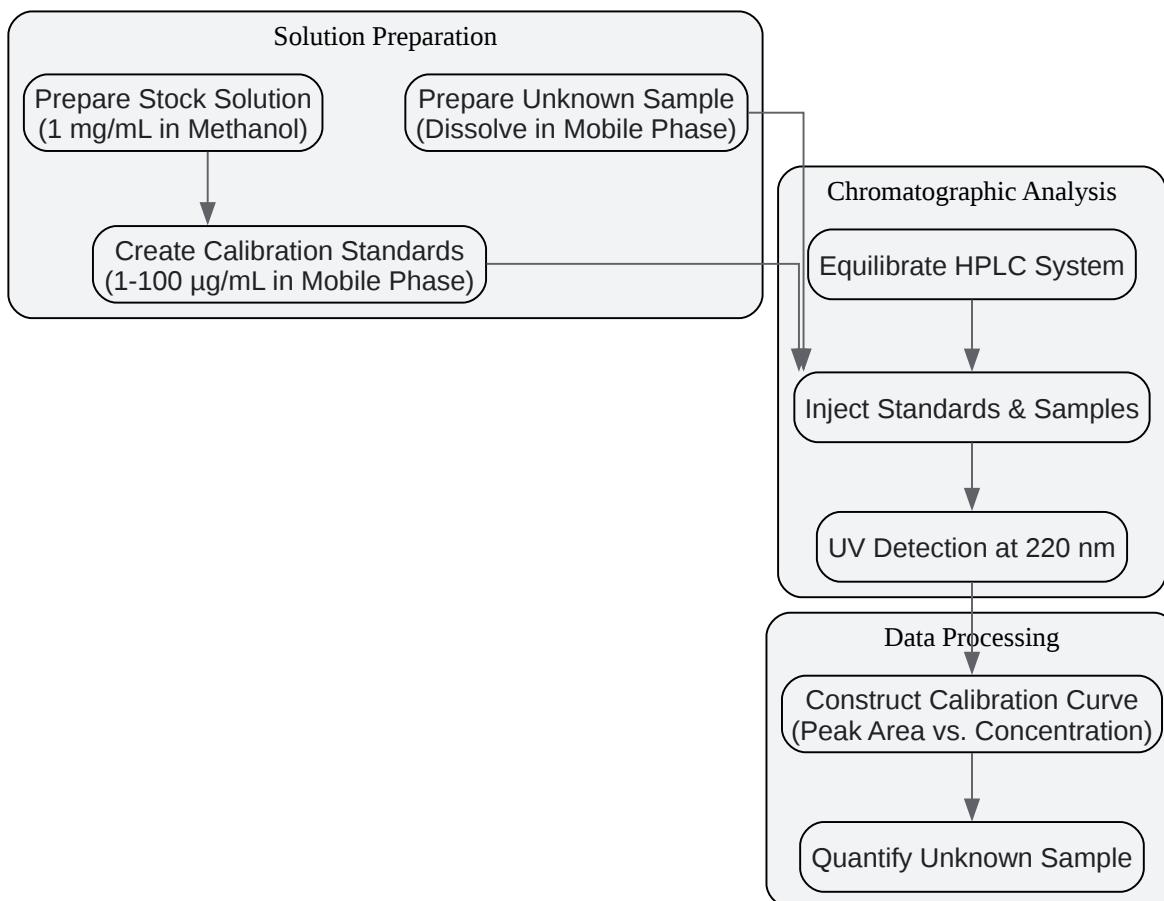
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Fig 1. HPLC-UV Experimental Workflow.

## Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying **6-Methyl-1H-indazol-4-ol** in complex biological matrices like plasma, which is essential for pharmacokinetic and toxicokinetic studies.[11]

## Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of a tandem mass spectrometer.[11] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule,  $[M+H]^+$ ). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out matrix interferences.[12]

## Experimental Protocol: LC-MS/MS

### Instrumentation and Materials:

- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
- Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is ideal. If unavailable, a structurally similar compound (e.g., 5-Methyl-1H-indazol-4-ol) can be used.
- LC-MS grade acetonitrile, methanol, and water.
- LC-MS grade formic acid.
- Blank human plasma ( $K_2$ -EDTA).
- Microcentrifuge and tubes.

**Sample Preparation: Protein Precipitation** This technique is a rapid and effective way to remove the majority of proteins from plasma samples before injection.[13][14]

- Pipette 50  $\mu$ L of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 150  $\mu$ L of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
- Vortex vigorously for 1 minute to mix and denature proteins.
- Centrifuge at  $>12,000 \times g$  for 10 minutes at 4 °C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.

**LC-MS/MS Conditions:****Table 3: LC-MS/MS Method Parameters**

Parameter	Recommended Condition	Rationale
Column	UPLC C18 (2.1 x 50 mm, 1.7 $\mu$ m)	Smaller particle size and column dimensions are suitable for fast, high-efficiency separations compatible with MS.[15]
Mobile Phase A	0.1% Formic Acid in Water	Volatile acid is essential for ESI+ mode ionization and provides good peak shape.[15]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier providing good separation efficiency and low backpressure.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Gradient	5% B to 95% B over 2.0 min, hold 0.5 min, return to 5% B and re-equilibrate for 1.0 min.	Gradient elution is effective for analyzing samples post-protein precipitation, allowing for rapid elution of the analyte while washing late-eluting matrix components.
Injection Vol.	5 $\mu$ L	
Ionization Mode	ESI Positive	The two nitrogen atoms in the indazole ring are readily protonated.
MRM Transitions	Analyte: 149.1 $\rightarrow$ 132.1 (Precursor $\rightarrow$ Product); IS: (Varies based on selection)	The precursor $[M+H]^+$ for $C_8H_8N_2O$ is m/z 149.1. The product ion m/z 132.1 corresponds to a plausible loss of $NH_3$ . These values must be optimized empirically by infusing the analyte.

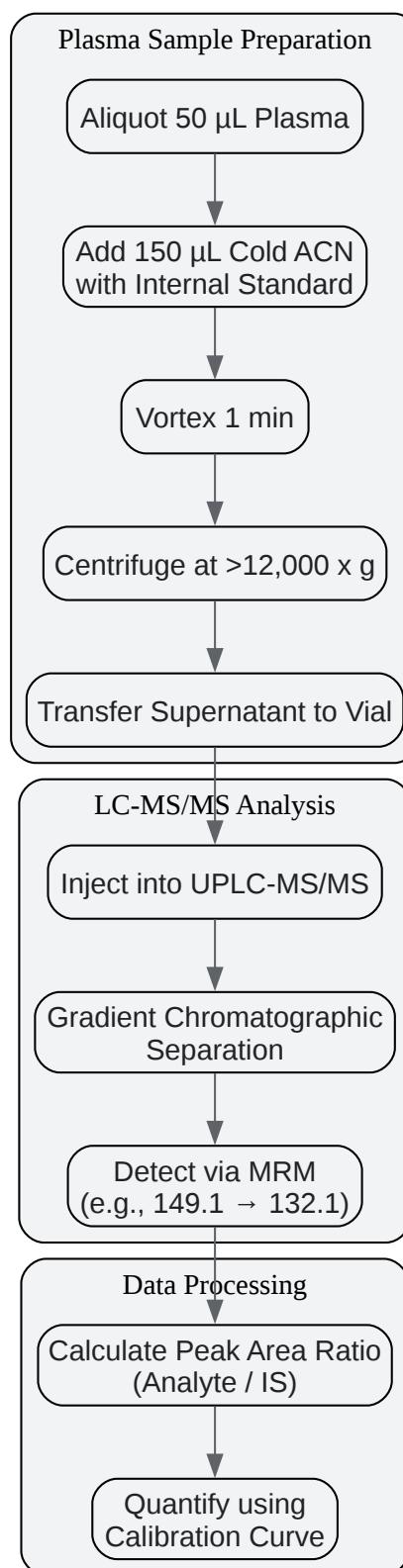
Dwell Time

50 ms

A sufficient time to acquire enough data points across the chromatographic peak for accurate quantification.[\[12\]](#)

#### Calibration and Quantification:

- Prepare a stock solution of the analyte in methanol.
- Spike known amounts of the analyte stock solution into blank plasma to create calibration standards (e.g., 0.5 - 1000 ng/mL).
- Process the calibration standards and unknown samples using the protein precipitation protocol described above.
- Analyze the processed samples using the LC-MS/MS method.
- Quantify by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this ratio against the analyte concentration.



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Fig 2. Bioanalytical LC-MS/MS Workflow.

## Method Validation Summary

Any analytical method intended for regulatory submission or critical decision-making must be validated to demonstrate its suitability for the intended purpose.<sup>[3]</sup> The validation should be performed according to established guidelines, such as ICH Q2(R1).<sup>[1][2]</sup>

Table 4: Key Validation Parameters according to ICH Q2(R1)

Parameter	Definition	Typical Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).	No significant interfering peaks at the retention time of the analyte and IS.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.	Correlation coefficient ( $r^2$ ) $\geq 0.99$ .
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.	Defined by the linear range.
Accuracy	The closeness of the test results obtained by the method to the true value. Expressed as % recovery.	Within $\pm 15\%$ of the nominal value ( $\pm 20\%$ at LLOQ for bioanalysis). <sup>[15]</sup>
Precision	The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.	Relative Standard Deviation (RSD) or Coefficient of Variation (CV) $\leq 15\%$ ( $\leq 20\%$ at LLOQ). <sup>[15]</sup>
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with	Signal-to-noise ratio $> 10$ ; must meet accuracy and precision criteria.

	suitable precision and accuracy.	
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio > 3.
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.	No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.

## Conclusion

The two methods detailed in this application note provide robust and reliable frameworks for the quantification of **6-Methyl-1H-indazol-4-ol**. The HPLC-UV method is well-suited for routine analysis of bulk materials and formulations, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications in complex matrices. Proper method validation in accordance with ICH guidelines is critical to ensure the integrity and trustworthiness of the generated data.

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